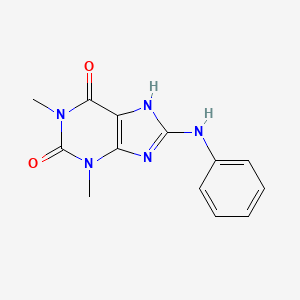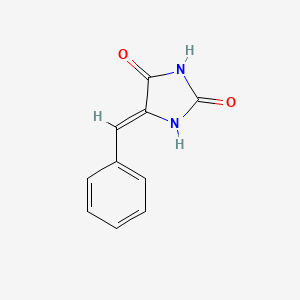
5alpha-Ergostane
Overview
Description
5α-Ergostane is a naturally occurring sterol compound found in various plant sources. It belongs to the ergostane class of compounds and plays essential roles in plant physiology and metabolism. Its chemical formula is C28H50 , and it has a molecular weight of approximately 386.7 g/mol .
Synthesis Analysis
The biosynthesis of 5α-ergostane occurs via the mevalonate pathway in plants. Key enzymes, such as squalene synthase and cycloartenol synthase, catalyze the conversion of squalene to cycloartenol, which is then further modified to yield 5α-ergostane .
Molecular Structure Analysis
The molecular structure of 5α-ergostane consists of a four-ring steroid nucleus with a side chain. It contains a steroid backbone with a five-membered A-ring , a six-membered B-ring , a five-membered C-ring , and a six-membered D-ring . The side chain extends from the D-ring and contains a double bond at position 22 .
Chemical Reactions Analysis
5α-Ergostane can undergo various chemical reactions, including hydroxylation , oxidation , and esterification . These reactions lead to the formation of related sterols and derivatives .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Activity of Fluoro Analogues : A study explored fluoro analogues of 5alpha-androstane and ergostane types of brassinolide. The research demonstrated that the 5alpha-fluorine atom influences both chemical reactivity and physical properties, such as NMR and chromatographic behavior. The study also assessed cytotoxicity and brassinolide-type activity, finding that ergostane derivatives showed significant anticancer activity (Slavíková et al., 2008).
Bioactive Steroids from Euphorbia Chamaesyce : Research identified new ergostane-type steroids from the whole herb of Euphorbia chamaesyce, with one compound showing potent inhibitory effects on Epstein-Barr virus early antigen activation (Tanaka et al., 2000).
Sterols from Lactarium Volemus : The study isolated several ergostane-type sterols from Lactarium Volemus, contributing to the understanding of the sterol composition in fungi (Yue et al., 2001).
Steryl Esters from Tricholomopsis Rutilans : Research on the basidiomycete Tricholomopsis Rutilans uncovered new steryl esters with a polyhydroxylated ergostane-type nucleus, contributing to the understanding of fungal sterol chemistry (Wang & Liu, 2005).
Modulation of Estrogen Receptor-Mediated Gene Transcription : A study on 5alpha-Androstane-3beta, 17beta-diol revealed its role in modulating estrogen receptor-beta1-mediated gene transcription in neuronal cells, indicating potential neurological implications (Pak et al., 2005).
Antifungal Activity of Sterols : Ergostane-type sterols from Ganoderma annulare showed antifungal activity, highlighting their potential use in combating fungal infections (Smânia et al., 2003).
Antileishmanial Activity of Sterols : A study investigated the antileishmanial activity of ergostane-type sterols isolated from Trametes versicolor, suggesting potential therapeutic applications for leishmaniasis (Leliebre-Lara et al., 2016).
Ergostane-Type Steroids in Pleurotus Eryngii : Research on king trumpet mushroom isolated ergostane-type steroids, evaluated for their inhibitory effects on nitric oxide production, indicating potential anti-inflammatory properties (Kikuchi et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3/t20-,21+,22+,23-,24+,25-,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAWMJYYKITCGF-WTPIMUJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948162 | |
| Record name | Ergostane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5alpha-Ergostane | |
CAS RN |
511-20-6, 25318-39-2 | |
| Record name | α-Ergostane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergostane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergostane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERGOSTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0XC723P4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



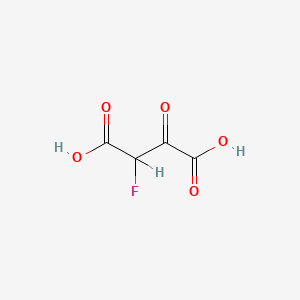
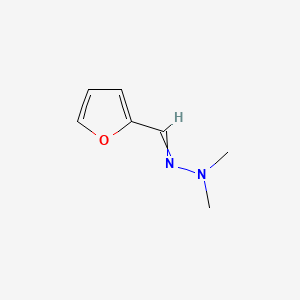
![(2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1200382.png)

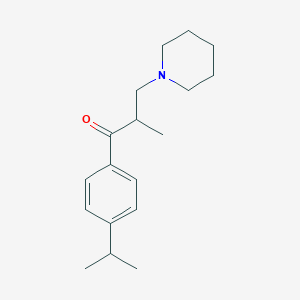

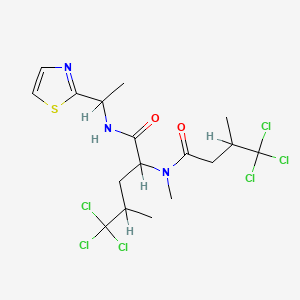
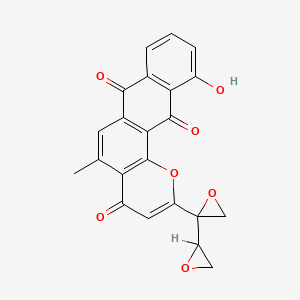
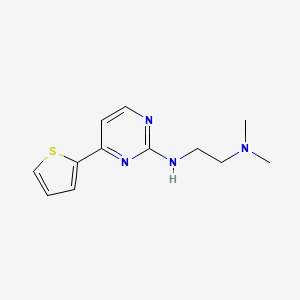
![[2-(2-Aminopropoxy)-3-methylphenyl]methanol](/img/structure/B1200395.png)
